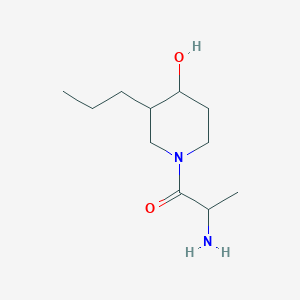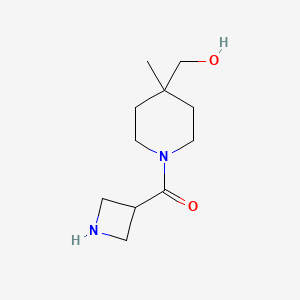
(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Vue d'ensemble
Description
(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a pyrazolyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Direct fluorination: Treating the corresponding pyrazolylmethanol with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethanesulfonic anhydride.
Transition metal-catalyzed reactions: Using catalysts like palladium or copper to facilitate the trifluoromethylation of the pyrazolyl ring.
Electrophilic substitution: Reacting the pyrazolylmethanol with trifluoromethylating reagents under specific conditions to introduce the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors or large-scale batch processes to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Des Réactions Chimiques
(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the pyrazolyl ring to a different functional group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane; conditions include refluxing in an organic solvent.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions typically involve anhydrous conditions and low temperatures.
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols); conditions include the use of a polar aprotic solvent and elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons, alcohols.
Substitution: Amides, ethers.
Applications De Recherche Scientifique
(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Employed in the production of agrochemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The trifluoromethyl group enhances the binding affinity of the compound to certain enzymes or receptors.
Pathways Involved: The compound may interfere with metabolic pathways or signaling cascades, leading to its biological effects.
Comparaison Avec Des Composés Similaires
(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other trifluoromethylated pyrazoles, fluorinated alcohols, and related heterocyclic compounds.
Uniqueness: The presence of the trifluoromethyl group and the specific substitution pattern on the pyrazolyl ring contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-2-5-4(3-13)6(12-11-5)7(8,9)10/h13H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRBURPRAASZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1491128.png)

![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1491131.png)
![(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491132.png)
![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)
